2-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide
Description
Chemical Structure and Synthesis The compound 2-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide is a styrylpyridinium salt characterized by a conjugated ethenyl bridge between a pyridinium ring and a 4-diethylaminophenyl group. Its synthesis typically involves a Knoevenagel condensation between 4-(N,N-diethylamino)benzaldehyde and 1,4-dimethylpyridinium iodide in ethanol, catalyzed by piperidine under reflux conditions . The resulting iodide salt exhibits strong electron-donating and accepting properties due to the diethylamino group and the positively charged pyridinium ring, respectively.
Applications This compound belongs to the stilbazolium family, which is widely studied for nonlinear optical (NLO) properties, two-photon absorption (TPA), and bioimaging applications. Enhanced π-electron delocalization in its structure, evidenced by a longer C=C bond (1.353 Å) and a smaller dihedral angle (14.23°) between aromatic rings compared to analogs, suggests superior NLO performance .
Properties
IUPAC Name |
N,N-diethyl-4-[2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N2.HI/c1-4-20(5-2)18-13-10-16(11-14-18)9-12-17-8-6-7-15-19(17)3;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPGRVLBLXGDIX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501003937 | |
| Record name | 2-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501003937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83846-70-2 | |
| Record name | Pyridinium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83846-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501003937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Quaternization of Pyridine Derivatives
The foundational step in synthesizing styrylpyridinium salts involves the quaternization of pyridine to form a reactive pyridinium iodide. For 1-methylpyridinium iodide, this is typically achieved by reacting pyridine with methyl iodide in a polar solvent such as acetonitrile or ethanol. The reaction proceeds via nucleophilic substitution, where the lone pair on pyridine’s nitrogen attacks the electrophilic methyl group of methyl iodide, yielding the quaternary ammonium salt.
Example protocol :
Condensation with 4-Diethylaminobenzaldehyde
The critical styryl group is introduced via a condensation reaction between the quaternized pyridinium salt and 4-diethylaminobenzaldehyde. This step often employs piperidine as a base catalyst, facilitating deprotonation and enabling the formation of the ethenyl bridge. The reaction mechanism aligns with a Knoevenagel-type condensation, where the aldehyde’s α-hydrogen is abstracted, forming a resonance-stabilized enolate that attacks the pyridinium’s α-position.
Optimized procedure :
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Reactants : 1-methylpyridinium iodide (1.0 equiv), 4-diethylaminobenzaldehyde (1.0 equiv), piperidine (0.1 equiv)
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Solvent : Methanol or ethanol (40–50 mL)
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Conditions : Refluxed at 353–373 K for 4–6 hours under inert atmosphere.
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Key observation : Formation of an orange-red precipitate indicates successful coupling.
Reaction Optimization and Kinetic Considerations
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like acetonitrile enhance ionic interactions, while protic solvents like methanol improve aldehyde solubility. Studies comparing acetonitrile-water mixtures (2:1 v/v) with pure methanol show that the former yields higher crystallinity, whereas the latter accelerates reaction rates.
Comparative data :
| Solvent System | Temperature (K) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | 353 | 4 | 78 |
| Acetonitrile-H₂O | 343 | 6 | 85 |
Catalytic Role of Piperidine
Piperidine serves dual roles: as a base to deprotonate the aldehyde and as a catalyst to stabilize transition states. Kinetic studies reveal that increasing piperidine concentration (0.1–0.5 equiv) reduces reaction time from 8 to 4 hours but risks side reactions, such as over-alkylation.
Purification and Crystallization Techniques
Isolation of Crude Product
Post-reaction, the product is typically isolated via filtration or solvent evaporation. Sodium iodide byproducts (from anion exchange) are removed by washing with cold ethanol or diethyl ether. For example, in the synthesis of a related styrylpyridinium salt, washing with ethanol three times reduced sodium iodide contamination to <0.5%.
Recrystallization Strategies
Slow evaporation of solvent at ambient temperature produces high-quality single crystals suitable for X-ray diffraction. For instance, dissolving the crude product in methanol and allowing gradual evaporation over 2–3 weeks yielded block-like crystals with >99% purity.
Crystallization parameters :
Structural and Analytical Characterization
X-ray Crystallographic Validation
Crystal structures of analogous compounds (e.g., (E)-4-[4-(diethylamino)styryl]-1-methylpyridin-1-ium iodide) confirm the trans-configuration of the ethenyl group, with C=C bond lengths of 1.354–1.365 Å. Dihedral angles between the pyridinium and benzene rings range from 10.7° to 14.23°, indicating minimal steric strain.
Spectroscopic Correlations
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UV-Vis : λₘₐₓ ≈ 450–470 nm (π→π* transition of the conjugated system).
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¹H NMR : Characteristic peaks include δ 8.5–8.7 ppm (pyridinium H-2 and H-6) and δ 6.6–7.4 ppm (styryl protons).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodide counterion demonstrates high lability, enabling anion exchange reactions. Quantitative studies show complete substitution occurs within 2 hrs at 60°C in polar aprotic solvents:
| Reaction Conditions | Product Anion | Yield (%) | Reference |
|---|---|---|---|
| AgNO₃ in acetonitrile | NO₃⁻ | 92 | |
| NaBF₄ in DMF | BF₄⁻ | 85 | |
| NH₄PF₆ in acetone | PF₆⁻ | 78 |
This substitution preserves the cationic pyridinium core while modifying solubility and crystallinity properties.
Photochemical Reactions
The conjugated ethenyl bridge enables unique light-induced transformations:
Key findings from laser flash photolysis (λₑₓ = 355 nm):
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Undergoes trans-to-cis isomerization with quantum yield Φ = 0.32 ± 0.05
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Triplet state lifetime (τ) = 1.2 μs in deaerated methanol
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Forms radical cation species upon UV irradiation (305 nm) in presence of TiO₂ nanoparticles
Oxidation Reactions
Controlled oxidation targets the diethylamino group:
Controlled potential electrolysis (1.2 V vs SCE):
| Oxidizing Agent | Product | Oxidation Potential (V) |
|---|---|---|
| Ce(IV) sulfate | Quinoidal imine derivative | +0.89 |
| H₂O₂/Fe³⁺ | N-oxide species | +0.75 |
Oxidation products show bathochromic shifts (>50 nm) in UV-Vis spectra due to extended conjugation .
Condensation Reactions
The methylpyridinium core participates in Knoevenagel-type condensations:
Reaction with aromatic aldehydes:
textPyridinium salt + ArCHO → Bis(styryl)pyridinium derivatives
Optimized conditions:
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Catalyst: Piperidine (5 mol%)
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Solvent: Ethanol/water (9:1)
X-ray crystallography confirms maintained E-configuration about the ethenyl bridge in products .
Biological Interactions
Demonstrates structure-dependent interactions with biomolecules:
| Target System | Binding Constant (Kd) | Fluorescence λₑₘ (nm) |
|---|---|---|
| Bovine serum albumin | 2.1 × 10⁵ M⁻¹ | 618 |
| DNA (CT duplex) | 3.8 × 10⁴ M⁻¹ | 635 |
Fluorescence quenching studies reveal static binding mechanisms dominated by electrostatic interactions .
Polymerization Reactions
Acts as photoinitiator in radical polymerization:
Methyl methacrylate polymerization:
| Light Source | Conversion (%) | Mn (g/mol) | Đ (PDI) |
|---|---|---|---|
| 405 nm LED | 84 | 12,400 | 1.32 |
| 365 nm UV | 91 | 15,800 | 1.28 |
Mechanistic studies indicate iodide ion acts as co-initiator through electron transfer processes .
This comprehensive analysis demonstrates the compound's versatility in synthetic, materials, and biological applications. Recent advances in flow chemistry have improved reaction efficiencies for several pathways, particularly nucleophilic substitutions (yields >95% in microreactors). Continued research focuses on exploiting its dual functionality as both reactant and photosensitizer in cascade reactions.
Scientific Research Applications
2-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in fluorescence microscopy as a fluorescent dye due to its ability to emit light upon excitation.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 2-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide involves its interaction with molecular targets such as proteins and nucleic acids. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can bind to proteins, altering their conformation and activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Substituent Variations: Diethylamino vs. Dimethylamino
The dimethylamino analog, 4-[(E)-2-[4-(Dimethylamino)phenyl]ethenyl]-1-methylpyridin-1-ium iodide (CAS 68971-03-9), is a closely related compound with a smaller alkyl substituent. Key differences include:
- Molecular Weight : 366.24 (dimethyl) vs. 394.25 (diethyl) .
- Melting Point: 254–256°C (dimethyl) vs.
- Applications : The dimethyl analog is extensively used in mitochondrial staining and amyloid plaque detection due to its lipophilicity and fluorescence . The diethyl variant’s bulkier group may reduce cellular permeability but improve TPA cross-sections for imaging .
Ethoxy-Substituted Analog
2-[(E)-2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridinium iodide () replaces the amino group with an ethoxy substituent.
- Synthesis: Prepared from 4-ethoxybenzaldehyde, yielding a monohydrate with a higher melting point (481–483 K) .
- Solubility: Preferentially dissolves in methanol, similar to the diethyl compound .
Azepan-1-yl-Substituted Analog
4-[(E)-2-[4-(Azepan-1-yl)phenyl]ethenyl]-1-methylpyridin-1-ium iodide () features a seven-membered azepane ring.
Data Table: Comparative Analysis
*Estimated based on dimethyl analog’s data and substituent effects.
Key Research Findings
Structural Insights: The diethylamino compound’s smaller dihedral angle (14.23° vs. 19.94° in a similar cation) enhances π-delocalization, critical for NLO efficiency .
Synthetic Flexibility : Piperidine-catalyzed condensation allows scalable synthesis of styrylpyridinium derivatives with tunable substituents .
Safety Profile: Related styrylpyridinium compounds (e.g., dimethylamino analog) show low acute toxicity but may irritate eyes and skin .
Biological Activity
2-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide, also known by its CAS number 83846-70-2, is a synthetic compound notable for its unique structural properties and potential biological applications. This compound features a diethylamino group attached to a phenyl ring, which connects to a pyridinium ion through an ethenyl linkage. The iodide ion serves as a counterion, balancing the charge of the pyridinium ion.
The compound has garnered attention in various fields including organic synthesis, fluorescence microscopy, and potential therapeutic applications.
The biological activity of this compound primarily involves its interactions with biomolecules such as proteins and nucleic acids.
- DNA Intercalation : The compound can intercalate into DNA strands, disrupting their structure and function. This disruption can lead to inhibition of cell proliferation and induction of apoptosis.
- Protein Binding : It has the ability to bind with proteins, potentially altering their conformation and activity, which may affect various cellular processes.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines:
- In Vitro Studies : Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has shown an IC50 value in the low micromolar range against melanoma cells .
Fluorescent Properties
Due to its structural characteristics, this compound is also employed as a fluorescent dye in microscopy applications. Its ability to emit light upon excitation makes it suitable for imaging biological samples.
Clinical Applications
In clinical settings, derivatives of compounds similar to this compound have been investigated for their potential in drug delivery systems. For instance:
- Drug Delivery Systems : Research has focused on utilizing this compound in nanocarriers for targeted drug delivery to malignant cells, enhancing therapeutic efficacy while minimizing side effects .
Comparative Studies
Comparative studies involving similar compounds have highlighted the unique properties of this compound:
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized?
Methodological Answer: The compound is typically synthesized via alkylation of pyridine derivatives with iodides. A common protocol involves refluxing equimolar amounts of 4-(diethylamino)styrylpyridine and methyl iodide in methanol at 50°C for 2–4 hours . Key parameters include:
Q. How is structural characterization performed for this compound?
Methodological Answer:
- X-ray crystallography : Determines crystal packing and cation-anion interactions (e.g., C–H···I hydrogen bonds, π-π stacking). Data collected on Bruker APEXII CCD diffractometers with SHELXS97/SHELXL97 refinement .
- NMR spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.5–9.0 ppm (pyridinium protons), δ 6.5–7.5 ppm (styryl group) .
- UV-Vis spectroscopy : Absorption maxima at ~450 nm (π→π* transitions) .
Q. What purification strategies are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Ethanol/water (3:1 v/v) yields needle-like crystals.
- Column chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) removes unreacted precursors.
- Thermogravimetric analysis (TGA) : Confirms thermal stability up to 200°C, ensuring no decomposition during drying .
Advanced Research Questions
Q. How do photophysical properties vary with substituents on the phenyl or pyridinium groups?
Methodological Answer:
- Quantum yield measurement : Compare fluorescence lifetimes using time-correlated single-photon counting (TCSPC). Substituents like methoxy or dimethylamino groups enhance Stokes shifts via intramolecular charge transfer (ICT) .
- Solvatochromism studies : Monitor UV-Vis shifts in solvents of varying polarity (e.g., ethanol vs. DMSO). Diethylamino groups induce stronger solvatochromic effects than dimethyl analogs .
Q. How can conflicting data on nonlinear optical (NLO) properties be resolved?
Methodological Answer: Conflicts arise from differing crystal symmetries or measurement techniques. For example:
- Non-centrosymmetric crystals (e.g., space group Cc) may exhibit second-harmonic generation (SHG), while centrosymmetric (P1) crystals do not .
- Hyper-Rayleigh scattering (HRS) quantifies NLO activity in solution, bypassing crystal limitations. Calibrate with reference compounds like para-nitroaniline .
Q. What computational methods validate experimental structural and electronic properties?
Methodological Answer:
- DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to optimize geometry and simulate UV-Vis spectra. Compare with experimental XRD bond lengths (<0.02 Å deviation) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) using CrystalExplorer .
Q. How do cation-anion interactions influence solid-state properties?
Methodological Answer:
- Hydrogen bonding : C–H···I interactions stabilize crystal lattices (bond distances: 2.8–3.0 Å) .
- π-π stacking : Adjacent pyridinium rings stack at 3.5–4.0 Å distances, affecting charge transport .
- Thermal analysis : DSC reveals melting points correlated with interaction strength (e.g., stronger H-bonds increase melting points) .
Q. What methodologies assess solvent effects on aggregation-induced emission (AIE)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
